molecular formula C6H14NO2P B14488626 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane CAS No. 64482-83-3

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane

Cat. No.: B14488626
CAS No.: 64482-83-3
M. Wt: 163.15 g/mol
InChI Key: KBTYDLSSPVJHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane is a specialty chemical compound offered for research and development purposes. It belongs to the class of 1,3,2-oxazaphosphinanes, which are phosphorus-containing heterocycles of significant interest in medicinal and organic chemistry . These structures are often investigated as key intermediates or core structures in the synthesis of novel molecules, including potential prodrugs and ligands . As part of the oxazaphosphorine family, related compounds are known for their prodrug capabilities, requiring metabolic activation to release bioactive alkylating agents, a mechanism that has been extensively studied in well-known cytostatics . Researchers may explore this compound for developing new synthetic methodologies, studying the properties of phosphorus heterocycles, or as a building block for creating more complex functional molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64482-83-3

Molecular Formula

C6H14NO2P

Molecular Weight

163.15 g/mol

IUPAC Name

2-ethoxy-6-methyl-1,3,2-oxazaphosphinane

InChI

InChI=1S/C6H14NO2P/c1-3-8-10-7-5-4-6(2)9-10/h6-7H,3-5H2,1-2H3

InChI Key

KBTYDLSSPVJHHR-UHFFFAOYSA-N

Canonical SMILES

CCOP1NCCC(O1)C

Origin of Product

United States

Reaction Mechanisms and Pathways of 2 Ethoxy 6 Methyl 1,3,2 Oxazaphosphinane Transformations

Elucidation of Cyclization Mechanisms

The formation of the 1,3,2-oxazaphosphinane ring is a critical step that establishes the core structure and its inherent stereochemistry. The primary methods for its synthesis involve the reaction of a 1,3-amino alcohol with a suitable trivalent phosphorus electrophile. The mechanistic pathways for this cyclization can be complex, with the potential for both concerted and stepwise processes influencing the final product distribution.

Nucleophilic Attack Pathways and Stereocontrol

The most widely accepted and chemically intuitive mechanism for the formation of the 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane ring is through a sequence of nucleophilic substitution reactions. This process typically involves the reaction of a chiral 1,3-amino alcohol, namely (R)- or (S)-4-aminobutan-2-ol, with an electrophilic phosphorus(III) reagent like ethoxyphosphorus dichloride (EtO-PCl₂).

The mechanism proceeds via the following steps:

Initial Nucleophilic Attack: The amino group (-NH₂) of 4-aminobutan-2-ol (B1584018) is a stronger nucleophile than the hydroxyl group (-OH). It preferentially attacks the electrophilic phosphorus center, displacing one of the chloride leaving groups. This step forms a phosphoramide (B1221513) intermediate.

Intramolecular Cyclization: The subsequent step is an intramolecular nucleophilic attack by the hydroxyl group on the phosphorus atom. This attack displaces the second chloride ion.

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) added to the reaction, neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion and yielding the final cyclic product.

Stereocontrol: The presence of a chiral center at the C6 position (from the methyl-substituted carbon of the amino alcohol precursor) and the creation of a new stereocenter at the phosphorus atom mean the product can exist as a mixture of diastereomers. The ratio of these diastereomers is determined by the stereochemistry of the starting amino alcohol and the thermodynamics and kinetics of the cyclization step. The orientation of the substituents on the phosphorus atom (the ethoxy group and the lone pair of electrons) relative to the methyl group on the ring dictates the final stereochemical outcome.

Investigation of P-Substituent Exchange and Derivatization Mechanisms

The trivalent phosphorus atom in this compound is a key site for reactivity, allowing for the exchange of the ethoxy group and further derivatization. These reactions are fundamental for modifying the compound's properties and for its use as a building block in synthesis.

The primary mechanism for P-substituent exchange is nucleophilic substitution at the phosphorus center . A variety of nucleophiles can displace the ethoxy group. This reaction is analogous to substitution at a carbon center but is often faster due to the nature of the phosphorus atom.

A second, highly significant pathway for derivatization is the Michaelis-Arbuzov reaction . This reaction transforms the trivalent phosphite (B83602) ester into a pentavalent phosphonate (B1237965). The mechanism involves:

Alkylation: The nucleophilic P(III) atom attacks an alkyl halide (R'-X).

Intermediate Formation: This forms a quasi-phosphonium salt intermediate.

Dealkylation: The halide anion (X⁻) then attacks the ethyl group of the original ethoxy substituent in an Sₙ2 reaction, cleaving the C-O bond and displacing the phosphorus moiety.

This reaction results in the oxidation of the phosphorus from P(III) to P(V) and the formation of a new, stable phosphorus-carbon bond, yielding a 2-alkyl-6-methyl-1,3,2-oxazaphosphinane 2-oxide.

Nucleophile/ReagentReaction TypeProduct Class
R'MgX (Grignard Reagent)Nucleophilic SubstitutionP-Alkyl/Aryl Oxazaphosphinane
R'Li (Organolithium)Nucleophilic SubstitutionP-Alkyl/Aryl Oxazaphosphinane
R'OH / H⁺ (Alcohol)TransesterificationP-Alkoxy Oxazaphosphinane
R'X (Alkyl Halide)Michaelis-ArbuzovP-Alkyl Oxazaphosphinane 2-Oxide

Mechanistic Insights into Rearrangement Reactions within the Oxazaphosphinane Core

The 1,3,2-oxazaphosphinane ring system can undergo several rearrangement reactions, often driven by the conversion of the phosphorus atom to a more thermodynamically stable pentavalent state.

The most prominent rearrangement is the Arbuzov rearrangement , detailed in the previous section, which is also a primary method for derivatization. This reaction fundamentally alters the core structure by changing the oxidation state and bonding at the phosphorus center.

Other potential, though less common, rearrangements could involve ring expansion or contraction . For instance, under certain conditions with specific reagents, it is plausible for heterocycles to undergo rearrangements that alter the ring size. researchgate.net For the oxazaphosphinane core, this might be initiated by the cleavage of a P-O or P-N bond, followed by the formation of a new ring structure. Such pathways are highly dependent on the specific substrate and reaction conditions.

Another class of rearrangements in organic chemistry includes the Beckmann wikipedia.orgorganic-chemistry.org and Pinacol libretexts.org rearrangements. While these are powerful synthetic transformations, they are not directly applicable to the intact this compound core itself, as they require specific functional groups (oximes and 1,2-diols, respectively) that are not present in the parent molecule. Any such reaction would necessitate prior modification of the heterocycle to install the required functionality.

Stereochemistry and Conformational Analysis of 2 Ethoxy 6 Methyl 1,3,2 Oxazaphosphinane Systems

Diastereoselective Synthesis and Control

The synthesis of 2-ethoxy-6-methyl-1,3,2-oxazaphosphinanes inherently generates diastereomers due to the presence of stereocenters at both the phosphorus atom and the C6 carbon of the ring. The control of this diastereoselectivity is a critical aspect of their synthesis.

Kinetic vs. Thermodynamic Diastereoselectivity

The ratio of diastereomers formed during the synthesis of P-chiral 1,3,2-oxazaphosphinanes can be influenced by whether the reaction is under kinetic or thermodynamic control. In many syntheses starting from chiral amino alcohols, a high degree of diastereoselectivity is often observed. This suggests that the transition states leading to the different diastereomers have significantly different energies, allowing for kinetic resolution. The choice of starting materials and reaction conditions plays a crucial role in dictating the dominant diastereomer.

Strategies for Diastereoisomer Separation and Purification

Even with highly diastereoselective reactions, the separation of the resulting diastereomers is often necessary to obtain stereochemically pure compounds. Column chromatography is a widely employed and effective technique for this purpose. uky.edu Researchers have successfully separated diastereoisomers of various P-chiral 1,3,2-oxazaphosphinane derivatives using this method. uky.edu In some instances, fractional crystallization can also be utilized for the separation of diastereomeric products. The characterization and assignment of the absolute configurations of the separated diastereomers are then typically achieved through techniques such as NMR spectroscopy and X-ray crystallography. uky.edu

Enantioselective Synthesis and Resolution of Chiral Oxazaphosphinanes

Beyond diastereoselectivity, achieving enantiocontrol is a significant challenge in the synthesis of chiral oxazaphosphinanes.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1,3,2-oxazaphosphinanes, this can be approached by using chiral auxiliaries or catalysts. For instance, the use of a chiral (S)-α-phenylethylamino moiety has been reported to direct the synthesis towards specific P-chiral diastereoisomers. uky.edu Similarly, starting from enantiomerically pure amino alcohols provides a straightforward way to introduce chirality into the oxazaphosphinane ring, leading to the formation of diastereomers that can then be separated.

Resolution of a racemic mixture is another strategy to obtain enantiomerically pure oxazaphosphinanes. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization. However, direct enantioselective synthesis is often a more efficient approach. The stereochemical integrity of the product is a key consideration in these synthetic transformations.

Conformational Dynamics of the 1,3,2-Oxazaphosphinane Ring

The six-membered 1,3,2-oxazaphosphinane ring is not planar and exists in dynamic conformational equilibrium.

Analysis of Chair Conformations and Inversion Barriers

Extensive studies using NMR spectroscopy and computational methods have shown that the 1,3,2-oxazaphosphinane ring predominantly adopts a chair conformation. This is a common feature for six-membered heterocyclic rings. The ring can undergo inversion, flipping between two chair conformations. The energy barrier to this ring inversion can be determined using dynamic NMR spectroscopy. The preferred orientation of substituents on the ring is a result of a complex interplay of steric and stereoelectronic effects.

Influence of Exocyclic Substituents on Ring Flexibility

The conformational preferences of the 1,3,2-oxazaphosphinane ring are predominantly governed by the nature and orientation of its substituents. In the case of 2-ethoxy-6-methyl-1,3,2-oxazaphosphinane, both the exocyclic ethoxy group attached to the phosphorus atom and the methyl group at the C6 position play crucial roles in dictating the ring's flexibility and the equilibrium between different conformations, such as chair and twist-boat forms.

The phosphorus atom in the 1,3,2-oxazaphosphinane ring is a stereogenic center, and the ethoxy group can adopt either an axial or an equatorial position. Similarly, the methyl group at the C6 position also introduces stereoisomerism. This results in the potential for multiple diastereomers, each with a unique conformational preference.

The interplay between the substituents is critical. For instance, the preference of the bulky ethoxy group for an equatorial orientation to minimize steric hindrance can be modulated by the electronic effects of the substituents on the phosphorus atom. The lone pair of electrons on the phosphorus atom also contributes significantly to the conformational energetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of these systems. The coupling constants between protons on the ring, particularly the vicinal coupling constants (³J), provide valuable information about the dihedral angles and, consequently, the ring's conformation. For example, a larger ³J value between adjacent axial protons is indicative of a chair conformation.

Table 1: Representative ¹H NMR Data for Conformational Analysis of 2-Alkoxy-6-methyl-1,3,2-oxazaphosphinane Derivatives

ProtonsChemical Shift (δ, ppm)Coupling Constant (J, Hz)Inferred Conformation
Hax-C4, Hax-C52.8 - 3.210 - 12Chair
Heq-C4, Hax-C53.5 - 3.93 - 5Chair
Hax-C6, Hax-C53.0 - 3.410 - 12Chair
P-OCH₂CH₃3.9 - 4.27.1 (t)-
C6-CH₃1.1 - 1.36.5 (d)-

Note: The data presented in this table is a generalized representation based on typical values observed for similar 1,3,2-oxazaphosphinane systems and is intended for illustrative purposes.

Computational Prediction of Stereochemical Outcomes

Computational chemistry provides invaluable insights into the stereochemical and conformational properties of this compound. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the relative energies of different stereoisomers and conformers. These calculations help in predicting the most stable structures and understanding the factors that govern their stability.

By modeling the potential energy surface of the molecule, it is possible to identify the various energy minima corresponding to stable conformers (e.g., equatorial-chair, axial-chair) and the transition states that connect them. This allows for the determination of the energy barriers for conformational interconversion, providing a measure of the ring's flexibility.

Furthermore, computational methods can be used to predict NMR parameters, such as chemical shifts and coupling constants, for different conformations. By comparing the calculated parameters with experimental data, it is possible to validate the predicted conformational preferences and gain a more detailed understanding of the molecule's behavior in solution.

The stereochemical outcome of reactions involving this compound can also be rationalized and predicted using computational models. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially.

Table 2: Calculated Relative Energies of Conformers of a Model 2-Alkoxy-6-methyl-1,3,2-oxazaphosphinane

ConformerMethodRelative Energy (kcal/mol)Predicted Population (%)
trans-equatorial (Chair)DFT (B3LYP/6-31G)0.0075
cis-equatorial (Chair)DFT (B3LYP/6-31G)1.2015
trans-axial (Chair)DFT (B3LYP/6-31G)2.505
cis-axial (Chair)DFT (B3LYP/6-31G)3.80<5
Twist-BoatDFT (B3LYP/6-31G*)> 5.00<1

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies. The actual values would depend on the specific computational methods and basis sets used.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 6 Methyl 1,3,2 Oxazaphosphinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be accurately mapped.

High-Resolution ¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring atoms. The ethoxy group protons typically appear as a characteristic triplet and quartet. The methyl group attached to the ring is expected to be a doublet due to coupling with the adjacent proton. The protons on the heterocyclic ring itself will exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom. The non-equivalence of protons, such as those on the methylene (B1212753) of the ethoxy group, can sometimes be observed due to molecular asymmetry, leading to more complex splitting. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (ethoxy) 1.1 - 1.3 Triplet 7-8
OCH₂ (ethoxy) 3.8 - 4.2 Quartet 7-8
CH₃ (ring) 1.2 - 1.5 Doublet 6-7
Ring Protons 2.8 - 4.5 Multiplet Varies

¹³C NMR for Carbon Skeleton and Coupling Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, P). Furthermore, coupling between the phosphorus atom and the carbon atoms of the ring and the ethoxy group (C-P coupling) provides valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Chemical Shift (ppm)
CH₃ (ethoxy) 14 - 18
OCH₂ (ethoxy) 58 - 65
CH₃ (ring) 20 - 25

³¹P NMR for Phosphorus Environment Characterization

³¹P NMR is particularly informative for phosphorus-containing compounds. For this compound, the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak is indicative of the oxidation state and coordination environment of the phosphorus atom. In proton-coupled ³¹P NMR spectra, this signal would be split into a complex multiplet due to coupling with adjacent protons. In decoupled mode, a singlet is typically observed. researchgate.net

Table 3: Predicted ³¹P NMR Chemical Shift

Nucleus Chemical Shift (ppm)

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will display absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include those for N-H stretching, C-H stretching (both sp³), P-O-C stretching, and P=O stretching if the phosphorus is in the pentavalent state.

Table 4: Predicted FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium
C-H Stretch (sp³) 2850 - 3000 Strong
P=O Stretch 1200 - 1300 Strong
P-O-C Stretch 950 - 1100 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the methyl group, or cleavage of the heterocyclic ring, providing further confirmation of the compound's structure.

Fragmentation Pattern Analysis and Structural Elucidation via MS/MS (e.g., CID, Metastable Ion Analysis)

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. Techniques like Collision-Induced Dissociation (CID) are used to probe the connectivity of atoms within the molecule. nih.gov

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 164.08) could involve:

Loss of ethylene (B1197577) (C2H4) from the ethoxy group, leading to a fragment ion at m/z 136.

Loss of ethanol (B145695) (C2H5OH) , resulting in an ion at m/z 118.

Cleavage of the P-N bond and subsequent rearrangement.

Ring-opening reactions followed by loss of smaller neutral molecules.

The study of these fragmentation patterns allows for the detailed confirmation of the proposed structure, distinguishing it from potential isomers. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov

Single Crystal X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. nih.govmdpi.com

This map reveals the precise coordinates of each non-hydrogen atom in the crystal's unit cell. From this data, crucial structural parameters are determined:

Bond lengths: The exact distances between connected atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the molecule, particularly the puckering of the six-membered oxazaphosphinane ring.

Absolute configuration: For chiral molecules, this technique can determine the absolute stereochemistry (R/S configuration) at stereocenters, such as the C6 carbon bearing the methyl group.

While a specific crystal structure for this compound has not been published in the searched sources, studies on other novel oxazaphosphinane derivatives have successfully employed this technique to confirm their molecular structures. tandfonline.comnih.gov

Crystallographic Data Refinement and Disorder Analysis

The initial model obtained from the electron density map is refined using least-squares methods. mdpi.com This process adjusts the atomic positions, and their thermal displacement parameters, to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

In some cases, molecules within the crystal may exhibit disorder, where a part of the molecule occupies more than one position. This can occur, for example, with flexible side chains like the ethoxy group. The refinement process can model this disorder, providing a more accurate representation of the molecule's behavior in the solid state.

Table 2: Representative Crystallographic Data Table for a Hypothetical Oxazaphosphinane Derivative

Parameter Value
Chemical formula C6H14NO2P
Formula weight 163.15
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 9.876(5)
β (°) 105.34(2)
Volume (ų) 828.1(6)
Z 4
Density (calculated) (g/cm³) 1.308
R-factor (R1) 0.045
Goodness-of-fit (S) 1.05

Note: This table is illustrative and does not represent experimentally verified data for the title compound.

This comprehensive crystallographic data provides an unambiguous and high-resolution picture of the molecule's structure, serving as the definitive proof of its identity and conformation.

Computational Chemistry and Theoretical Studies of 2 Ethoxy 6 Methyl 1,3,2 Oxazaphosphinane

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT methods are employed to understand the geometry, electronic properties, and vibrational frequencies of molecules.

Electronic Structure and Molecular Geometry Optimization

The first step in the computational analysis of 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane involves optimizing its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Theoretical calculations, often using a combination of DFT with a suitable basis set such as B3LYP/6-311++G(d,p), can predict bond lengths and angles. nih.gov These optimized structural parameters are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value (Å or °)
P-O (ring) bond length1.65
P-N bond length1.68
P-O (ethoxy) bond length1.62
C-O (ring) bond length1.45
C-N bond length1.47
O-P-N bond angle102.5
P-N-C bond angle118.0
C-O-P bond angle115.0

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar compounds.

Vibrational Frequencies and Spectroscopic Property Prediction

Once the molecular geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. For instance, characteristic vibrational frequencies for the P-O-C, P-N, and C-H bonds in this compound can be accurately predicted.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
P-O-CAsymmetric Stretch1050
P-NStretch930
C-H (methyl)Asymmetric Stretch2980
C-H (ethoxy)Asymmetric Stretch2950
C-O (ethoxy)Stretch1150

Note: The data in this table is hypothetical and based on general frequency ranges for these functional groups.

Reaction Energy Profiles and Transition State Analysis

DFT is also a powerful tool for investigating chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides critical information about the reaction mechanism, including the activation energy, which determines the reaction rate. For this compound, this could involve studying its hydrolysis, oxidation, or reactions with other molecules. The analysis of the transition state structure reveals the geometry of the molecule at the peak of the energy barrier, offering insights into the bond-making and bond-breaking processes.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the more electron-rich parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO may be centered on the phosphorus atom.

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy1.5
HOMO-LUMO Gap8.3

Note: The data in this table is hypothetical and serves as a representative example for this class of compounds.

Molecular Modeling and Simulation Methodologies

Beyond static DFT calculations, molecular modeling and simulation methodologies can provide a dynamic picture of the behavior of this compound. Molecular dynamics (MD) simulations, for instance, can be used to study the conformational changes of the molecule over time and its interactions with solvent molecules or other chemical species. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of the molecule. Such studies are invaluable for understanding how the molecule behaves in a realistic chemical environment.

Prediction of Electronic Properties and Molecular Excitability

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific theoretical studies on the electronic properties and molecular excitability of this compound.

Computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic structure and properties of molecules. These methods can be used to calculate a variety of parameters, including:

Frontier Molecular Orbital (FMO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and excitability.

Electron Density Distribution: This provides insights into the regions of a molecule that are electron-rich or electron-poor, which is fundamental to understanding its chemical interactions.

Excitation Energies and Oscillator Strengths: These parameters, often calculated using TD-DFT, predict the energies at which a molecule will absorb light and the intensity of that absorption, which are fundamental to understanding its photophysical properties and potential applications in areas like photosensitization or as optical materials.

While these computational approaches are well-established, it appears that they have not been specifically applied to this compound in any publicly accessible research. Consequently, detailed data tables and specific research findings on the predicted electronic properties and molecular excitability of this particular compound are not available.

Future computational studies on this compound would be necessary to generate the data required for a thorough analysis of its electronic characteristics. Such research would provide valuable insights into its potential reactivity, stability, and photophysical behavior.

Derivatization and Chemical Modification of the 2 Ethoxy 6 Methyl 1,3,2 Oxazaphosphinane Scaffold

Functionalization at the Phosphorus Center

The phosphorus atom in the 2-ethoxy-6-methyl-1,3,2-oxazaphosphinane scaffold is a prime target for chemical modification due to its variable oxidation states and its ability to bond with a variety of substituents.

Introduction of Aryl and Vinyl Substituents (P-Arylation, P-Vinylation)

The introduction of aryl and vinyl groups directly onto the phosphorus atom can significantly alter the electronic and steric properties of the oxazaphosphinane ring. While specific examples for the P-arylation and P-vinylation of this compound are not extensively documented, analogous reactions in related phosphorus heterocycles suggest plausible synthetic routes.

For instance, the synthesis of 2-aryl-1,3,2-diazaphosphorinane-2-oxides has been reported, indicating that arylation of the phosphorus center in such six-membered rings is achievable. google.com These syntheses often involve the reaction of a suitable diaminopropane (B31400) derivative with an arylphosphonic dihalide. A similar strategy could potentially be employed for the target molecule, starting from N-(3-hydroxybutyl)amine and an arylphosphonic dihalide.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of P-C bonds. A two-step procedure involving transesterification followed by a palladium-catalyzed coupling has been successfully used to synthesize 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes. researchgate.net This methodology could likely be adapted for the P-vinylation of a suitable 2-hydro-6-methyl-1,3,2-oxazaphosphinane precursor.

Table 1: Potential Methods for P-Arylation and P-Vinylation

Reaction TypePotential ReagentsCatalyst/ConditionsProduct Type
P-ArylationArylphosphonic dichloridesBase2-Aryl-6-methyl-1,3,2-oxazaphosphinane-2-oxide
P-VinylationVinyl bromidePalladium catalyst, Base2-Vinyl-6-methyl-1,3,2-oxazaphosphinane-2-oxide

Oxidation and Reduction Chemistry of the Phosphorus Atom

The phosphorus atom in this compound exists in the +3 oxidation state. This allows for oxidative reactions to form the corresponding P(V) species, typically a phosphonate (B1237965). Oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or oxygen. The resulting this compound-2-oxide is generally more stable than its P(III) precursor.

Conversely, the reduction of the P(V)=O group in oxazaphosphinane oxides to the corresponding P(III) compound is a more challenging transformation. However, methods for the reduction of phosphine(V) oxides to phosphines(III) have been developed, which could potentially be applied to this system. nih.gov These methods often employ strong reducing agents or a two-step process involving activation of the P=O bond followed by reduction. nih.gov For example, a metal-free reduction using oxalyl chloride as an activating agent and hexachlorodisilane (B81481) as a reducing reagent has been reported for the efficient conversion of phosphine (B1218219) oxides to phosphines. nih.gov

Modifications of the Heterocyclic Ring System

The heterocyclic ring of this compound provides further opportunities for derivatization, including modifications at the nitrogen and carbon atoms.

Alkylation and Aminoalkylation Reactions on the Ring

Alkylation can potentially occur at the nitrogen atom of the oxazaphosphinane ring. N-alkylation of heterocyclic compounds is a common synthetic transformation. nih.govbeilstein-journals.orgnih.gov For the 1,3,2-oxazaphosphinane ring, deprotonation of the N-H group with a suitable base followed by reaction with an alkyl halide would be a standard approach to introduce an alkyl substituent at the nitrogen atom. The choice of base and reaction conditions would be crucial to avoid side reactions at the phosphorus center.

C-alkylation of the carbon atoms of the heterocyclic ring is generally more challenging. However, for related heterocyclic systems like 1,3-oxazinanes, methods for enantioselective lithiation followed by reaction with an electrophile have been developed to achieve C-functionalization. nih.gov Such strategies might be adaptable to the 1,3,2-oxazaphosphinane system, although the presence of the phosphorus atom could influence the regioselectivity of the lithiation. Aminoalkylation reactions, such as the Mannich reaction, could also be envisioned under specific conditions, leading to the introduction of aminomethyl groups at activated carbon positions.

Ring Expansion and Contraction Strategies for Novel Heterocycles

Ring expansion and contraction reactions represent advanced strategies for the synthesis of novel heterocyclic systems from the 1,3,2-oxazaphosphinane scaffold. While specific examples for this particular ring system are scarce, general principles of heterocyclic chemistry can be considered.

Ring expansion could potentially be achieved through reactions that involve the insertion of an atom or a group into the existing ring. For instance, reactions involving carbenes or nitrenes could lead to the formation of seven-membered rings. Ring expansion has been noted as a synthetic strategy in the preparation of 1,2-oxaphosphinane 2-oxides, which are structurally related six-membered phosphorus heterocycles. rsc.org

Ring contraction of the six-membered 1,3,2-oxazaphosphinane ring to a five-membered ring, such as a 1,3,2-oxazaphospholidine, is also a theoretical possibility. Such transformations often involve rearrangements or extrusion of a fragment from the ring. For example, base-promoted ring contraction of unsaturated nih.govresearchgate.netoxazino[2,3-b] nih.govresearchgate.netoxazines to pyrrolo[1,2-b] nih.govresearchgate.netoxazine derivatives has been reported, demonstrating the feasibility of such transformations in related nitrogen- and oxygen-containing heterocycles. mdpi.com

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound can be achieved by modifying the synthetic precursors. For example, using different amino alcohols during the initial cyclization reaction would lead to a variety of substituted oxazaphosphinanes. A review on the synthesis of oxazaphosphinanes highlights that these compounds can be derived from a range of precursors including o-hydroxyanilines and various aminoalcohols. researchgate.net

The general synthetic approach involves the reaction of an amino alcohol with a phosphorus trihalide or a related phosphorus electrophile. By varying the amino alcohol, one can introduce different substituents on the carbon backbone of the heterocyclic ring. For instance, using 3-amino-1-pentanol instead of 3-amino-1-butanol would result in a 6-ethyl homologue. Similarly, using different alkoxy dichlorophosphites would allow for the introduction of various alkoxy groups at the phosphorus center, leading to a range of 2-alkoxy analogues.

Table 2: Synthesis of Analogues and Homologues

Precursor ModificationResulting Analogue/HomologueExample
Varying the amino alcoholDifferent C-substituents3-Amino-1-pentanol yields a 6-ethyl homologue.
Varying the phosphorus reagentDifferent P-substituentsUsing methoxy (B1213986) dichlorophosphite (B8498940) yields a 2-methoxy analogue.

Exploration of Diverse Alkoxy and Alkyl Substituents

The modification of the this compound scaffold through the introduction of various alkoxy and alkyl groups at the phosphorus center has been a subject of synthetic exploration. These modifications are typically achieved through the reaction of a suitable precursor, such as a 2-chloro-6-methyl-1,3,2-oxazaphosphinane, with a range of alcohols, phenols, or organometallic reagents.

One common strategy involves the substitution of the ethoxy group with other alkoxy or aryloxy moieties. This can be accomplished via transesterification reactions, often catalyzed by an acid or a base, or by reacting the corresponding 2-chloro derivative with the desired alcohol or phenol (B47542) in the presence of a base to neutralize the HCl byproduct. The introduction of sterically hindered or electronically diverse substituents can significantly influence the chemical reactivity and stereochemical properties of the oxazaphosphinane ring.

The incorporation of alkyl or aryl groups directly bonded to the phosphorus atom is typically achieved using organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). masterorganicchemistry.comlibretexts.org These powerful nucleophiles can displace a halide or an alkoxy group at the phosphorus center to form a new P-C bond. The choice of the organometallic reagent allows for the introduction of a wide array of alkyl and aryl substituents, thereby enabling a systematic investigation of the structure-activity relationships of the resulting derivatives.

For instance, the reaction of 2-chloro-6-methyl-1,3,2-oxazaphosphinane with different Grignard reagents can lead to a series of 2-alkyl-6-methyl-1,3,2-oxazaphosphinanes. The progress of these reactions is often monitored by spectroscopic techniques such as ³¹P NMR, where the chemical shift of the phosphorus atom provides a clear indication of the substitution pattern.

While specific data for the derivatization of this compound is not extensively available in the public domain, the general reactivity patterns of related 1,3,2-oxazaphosphinane systems suggest that a diverse library of analogs can be synthesized. The following table illustrates a hypothetical set of derivatives that could be prepared based on established synthetic methodologies for similar scaffolds.

Substituent at P-2ReagentPotential Product
MethoxyMethanol/Base2-Methoxy-6-methyl-1,3,2-oxazaphosphinane
IsopropoxyIsopropanol/Base2-Isopropoxy-6-methyl-1,3,2-oxazaphosphinane
PhenoxyPhenol/Base2-Phenoxy-6-methyl-1,3,2-oxazaphosphinane
MethylMethylmagnesium bromide2,6-Dimethyl-1,3,2-oxazaphosphinane
PhenylPhenylmagnesium bromide2-Phenyl-6-methyl-1,3,2-oxazaphosphinane

Incorporation of Bridged Systems and Polycyclic Derivatives

The synthesis of bridged and polycyclic derivatives based on the this compound scaffold represents a significant step towards creating conformationally constrained and structurally complex molecules. Such modifications can be achieved through intramolecular cyclization reactions of appropriately functionalized precursors.

A general approach involves the introduction of a reactive functional group on either the nitrogen or the carbon backbone of the oxazaphosphinane ring, which can then participate in a ring-forming reaction with a substituent on the phosphorus atom or another part of the molecule. For example, a precursor bearing a pendant hydroxyl or amino group could undergo intramolecular cyclization to form a new ring fused to the original oxazaphosphinane core.

The formation of bridged systems often relies on reactions that can span across the existing ring structure. This could involve, for instance, the intramolecular reaction of a functional group on the 6-methyl substituent with a group attached to the nitrogen atom, thereby creating a bicyclic system. The specific nature of the bridging atom or group would depend on the choice of the reacting functionalities.

While direct examples of the formation of bridged or polycyclic derivatives from this compound are scarce in readily accessible literature, analogous transformations in related heterocyclic systems provide a conceptual framework. For instance, intramolecular [3+2] cycloaddition reactions have been utilized to construct bicyclic systems containing a phosphorus atom at the bridgehead. uni-regensburg.de Similarly, ring-closing metathesis has proven to be a powerful tool for the synthesis of various bicyclic and polycyclic structures.

The design of such synthetic routes requires careful consideration of stereochemistry and ring strain in the target polycyclic system. The inherent chirality of the 6-methyl-1,3,2-oxazaphosphinane core can be exploited to control the stereochemical outcome of the cyclization reactions, potentially leading to enantiomerically pure polycyclic products.

The following table outlines potential strategies for the synthesis of bridged and polycyclic derivatives, based on general principles of organic and organophosphorus chemistry.

Target StructureSynthetic StrategyPrecursor Functionality
Fused Bicyclic SystemIntramolecular cyclizationPendant hydroxyl or amino group on the N-substituent reacting with a P-Cl bond
Bridged Bicyclic SystemIntramolecular bond formationFunctional group on the 6-methyl substituent reacting with a functional group on the N-substituent
Spirocyclic SystemIntramolecular cyclizationA difunctional tether attached to the C4 or C5 position of the ring

Further research in this area would be necessary to explore the full potential of this compound as a scaffold for the construction of novel bridged and polycyclic organophosphorus compounds.

Ligand Applications in Catalysis Excluding Biological Contexts

Design Principles for Chiral Phosphorus Ligands based on Oxazaphosphinane Scaffold

The design of effective chiral phosphorus ligands based on the oxazaphosphinane scaffold is guided by several key principles aimed at maximizing enantioselectivity in catalytic reactions. Chiral phosphine (B1218219) ligands are pivotal in transition-metal-catalyzed asymmetric reactions as they coordinate to metal centers to create an asymmetric environment, which influences both the enantioselectivity and the rate of the reaction. The oxazaphosphinane ring provides a rigid and tunable framework that can be strategically modified to achieve desired steric and electronic properties.

One of the primary design strategies involves the introduction of chirality on the phosphorus atom itself, creating what are known as P-chirogenic ligands. nih.gov This is often achieved by the careful synthesis of enantiopure starting materials or through stereoselective reactions at the phosphorus center. The substituents on the phosphorus, nitrogen, and carbon atoms of the oxazaphosphinane ring can be varied to fine-tune the ligand's properties. For instance, bulky substituents on the phosphorus or adjacent to it can create a sterically demanding pocket around the metal center, which can effectively discriminate between different substrate approaches. nih.gov

Another important design consideration is the conformational rigidity of the ligand. A rigid ligand scaffold reduces the number of possible conformations the catalyst-substrate complex can adopt, which can lead to a more ordered transition state and higher enantioselectivity. nih.gov The oxazaphosphinane ring, with its defined chair-like or boat-like conformations, provides a degree of conformational constraint. Further rigidity can be introduced by incorporating the oxazaphosphinane into a bicyclic or polycyclic system.

The electronic properties of the ligand are also crucial. The electron-donating or withdrawing nature of the substituents on the oxazaphosphinane ring can influence the electron density at the metal center, thereby affecting its catalytic activity and selectivity. For example, electron-rich phosphine ligands can enhance the reactivity of the metal center in certain catalytic cycles. nih.gov

The modular nature of the synthesis of oxazaphosphinane-based ligands allows for the systematic variation of these steric and electronic parameters. This modularity is a significant advantage in the development of ligand libraries for screening in various catalytic reactions to identify the optimal ligand for a specific transformation.

Role of Oxazaphosphinanes in Palladium-Catalyzed Cross-Coupling Reactions

While specific examples detailing the use of 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane in palladium-catalyzed cross-coupling reactions are not extensively documented in publicly available literature, the broader class of phosphorus ligands is fundamental to this area of catalysis. mit.edu Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps in the catalytic cycle, and influencing the selectivity of the reaction.

Oxazaphosphinane-based ligands, with their tunable steric and electronic properties, are well-suited for application in these reactions. The phosphorus atom of the oxazaphosphinane can coordinate to the palladium center, forming a catalytically active complex. The steric bulk of the ligand can influence the coordination number of the palladium complex and the rate of key steps in the catalytic cycle. For instance, bulky ligands can promote the formation of monoligated palladium species, which are often highly reactive.

In the context of asymmetric cross-coupling reactions, chiral oxazaphosphinane ligands can induce enantioselectivity by creating a chiral environment around the palladium center. This is particularly relevant in reactions that generate a new stereocenter. The design principles discussed in the previous section, such as P-chirality and conformational rigidity, are directly applicable to the development of effective ligands for asymmetric palladium-catalyzed cross-coupling.

The table below outlines the general role of phosphine ligands in key palladium-catalyzed cross-coupling reactions, a role that oxazaphosphinane-based ligands could potentially fulfill.

Cross-Coupling ReactionRole of Phosphine Ligand
Suzuki Coupling Stabilizes Pd(0) species, facilitates oxidative addition of the organohalide, and promotes transmetalation with the organoboron reagent.
Heck Coupling Controls regioselectivity and enantioselectivity (with chiral ligands), stabilizes the active palladium catalyst.
Sonogashira Coupling Facilitates the coupling of terminal alkynes with aryl or vinyl halides, prevents homocoupling of the alkyne.
Buchwald-Hartwig Amination Promotes the formation of C-N bonds by facilitating the reductive elimination of the amine product.

Investigation of Oxazaphosphinane-Metal Complexes in Homogeneous Catalysis

The investigation of oxazaphosphinane-metal complexes in homogeneous catalysis extends beyond palladium-catalyzed reactions. The versatility of the oxazaphosphinane scaffold allows for its coordination to a wide range of transition metals, including rhodium, ruthenium, iridium, and copper, which are active in various catalytic transformations.

In homogeneous catalysis, the ligand is not merely a spectator but an active participant in the catalytic cycle. By modulating the steric and electronic environment around the metal center, the oxazaphosphinane ligand can influence the activity, selectivity, and stability of the catalyst. For example, in asymmetric hydrogenation, a key reaction in the synthesis of chiral molecules, chiral phosphine ligands are essential for achieving high enantioselectivity. The oxazaphosphinane framework can provide the necessary chirality to guide the stereochemical outcome of the hydrogenation process.

The formation of well-defined oxazaphosphinane-metal complexes allows for detailed mechanistic studies. Spectroscopic techniques such as NMR and X-ray crystallography can provide insights into the structure and bonding of these complexes, which in turn can help in understanding the catalytic mechanism and in the rational design of improved catalysts.

The following table summarizes potential applications of oxazaphosphinane-metal complexes in various homogeneous catalytic reactions.

Catalytic ReactionPotential Metal CenterRole of Oxazaphosphinane Ligand
Asymmetric Hydrogenation Rhodium, Ruthenium, IridiumInduces enantioselectivity in the reduction of prochiral olefins, ketones, and imines.
Hydroformylation Rhodium, CobaltControls regioselectivity (linear vs. branched aldehyde) and enantioselectivity.
Hydrosilylation Platinum, RhodiumFacilitates the addition of Si-H bonds across double and triple bonds.
Allylic Alkylation Palladium, MolybdenumControls the stereochemistry of the nucleophilic attack on the allyl substrate.

Chelation Chemistry of Oxazaphosphinanes with Metal Ions

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. ebsco.com While simple monodentate oxazaphosphinanes like this compound coordinate to a metal through the phosphorus atom, modifications to the oxazaphosphinane scaffold can introduce additional donor atoms, leading to bidentate or multidentate ligands capable of chelation.

For instance, a substituent containing a donor group such as a nitrogen or oxygen atom could be introduced on the nitrogen or a carbon atom of the oxazaphosphinane ring. This would allow the ligand to bind to a metal ion through both the phosphorus atom and the additional donor atom, forming a stable chelate ring. The stability of the resulting metal complex is often enhanced by the chelate effect, which is the entropic favorability of forming a cyclic structure.

The chelation chemistry of oxazaphosphinanes is crucial for the design of robust and well-defined catalysts. nih.gov A chelating ligand can hold the metal center in a more rigid and predictable geometry, which can have a significant impact on the selectivity of the catalytic reaction. The size of the chelate ring, which is determined by the number of atoms separating the donor atoms, is an important parameter that can be tuned to optimize the catalytic performance.

The table below illustrates how modifications to the oxazaphosphinane structure can lead to chelating ligands and their potential coordination modes with metal ions.

Ligand TypeModification on Oxazaphosphinane ScaffoldPotential Donor AtomsChelate Ring Size
Monodentate Unmodified this compoundPN/A
Bidentate (P,N) N-pyridyl substituentP, N (from pyridine)5 or 6-membered
Bidentate (P,O) C-alkoxy substituentP, O (from alkoxy)5 or 6-membered
Tridentate (P,N,N) N-aminoethylpyridyl substituentP, N (from amine), N (from pyridine)Two 5-membered rings

The study of the chelation chemistry of oxazaphosphinanes with various metal ions is essential for understanding their coordination behavior and for the rational design of new and improved homogeneous catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane, and how can purity be optimized?

  • Methodology : Utilize catalytic phosphorylation strategies, as demonstrated for structurally related oxazaphospholidine derivatives (e.g., 2-chloro-3-phenyl-1,3,2-oxazaphospholidine) . Key steps include cyclization of ethoxy and methyl-substituted precursors under inert conditions. Purity optimization involves recrystallization from anhydrous solvents and characterization via <sup>31</sup>P NMR to confirm ring closure and absence of unreacted intermediates. Reference organophosphate synthesis protocols in , which emphasize solvent selection and catalytic efficiency for analogous heterocycles .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR for structural elucidation.
  • Chromatography : HPLC with UV detection (230–260 nm) to monitor impurities, guided by USP guidelines for related oxazaphosphorinanes .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability, referencing purity standards in reagent catalogs (e.g., ) .

Q. How should researchers address the hydrolytic instability of this compound during storage?

  • Methodology : Store under anhydrous conditions (e.g., molecular sieves in sealed vials) at –20°C. Conduct stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via <sup>31</sup>P NMR for phosphorous-oxygen bond cleavage. Compare degradation profiles to organophosphate stability data in .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodology :

Literature Cross-Validation : Perform a supplemental search on oxazaphosphinane class reactivity, as recommended in , to identify context-specific factors (e.g., solvent polarity, temperature) .

Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., dry tetrahydrofuran vs. aqueous media) and analyze outcomes via kinetic profiling.

Computational Modeling : Use DFT calculations to predict transition states for competing pathways (e.g., ring-opening vs. phosphorylation), referencing catalytic mechanisms in .

Q. How can computational chemistry predict the catalytic activity of this compound in asymmetric synthesis?

  • Methodology :

  • Docking Studies : Model interactions between the compound’s phosphorus center and chiral substrates using software like Gaussian or ORCA.
  • Transition State Analysis : Compare energy barriers for stereoselective pathways (e.g., nucleophilic attack at P-center) to experimental enantiomeric excess (ee) data.
  • Validation : Benchmark against organocatalytic systems in , which highlight steric and electronic effects of substituents on catalytic efficiency .

Q. What experimental designs mitigate toxicity risks during in vitro studies of this compound?

  • Methodology :

  • Toxicological Extrapolation : Apply organophosphate class data () to estimate LD50 and establish safe handling protocols (e.g., glove boxes, fume hoods) .
  • Cell-Based Assays : Use hepatocyte models to screen for metabolic activation (e.g., cytochrome P450-mediated bioactivation) and quantify reactive intermediates via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.